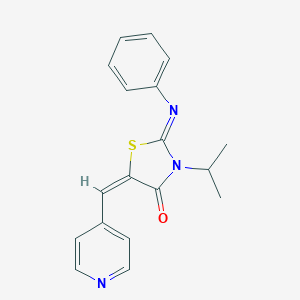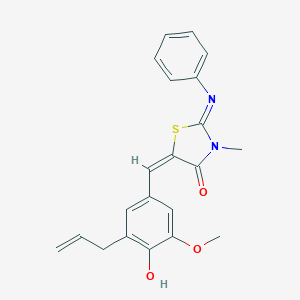![molecular formula C24H23Cl2N3O3S B298664 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B298664.png)
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial protein that has been implicated in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. DPA-714 has been shown to have potential therapeutic applications in these areas and has been extensively studied in preclinical models.
作用机制
DPA-714 selectively binds to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which is overexpressed in activated microglia and astrocytes in the brain, as well as in various types of cancer cells. The binding of DPA-714 to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide modulates the activity of these cells, leading to a reduction in inflammation and oxidative stress in the brain and a decrease in tumor growth and metastasis in cancer.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In preclinical models of neuroinflammation and neurodegeneration, DPA-714 has been shown to reduce microglial activation, decrease pro-inflammatory cytokine production, and improve cognitive function. In cancer models, DPA-714 has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the main advantages of using DPA-714 in lab experiments is its selectivity for N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, which allows for specific modulation of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide activity without affecting other mitochondrial proteins. DPA-714 is also relatively easy to synthesize and has good bioavailability in preclinical models. However, one limitation of using DPA-714 is its relatively short half-life, which may require frequent dosing in long-term experiments. In addition, DPA-714 may have off-target effects at high concentrations, which should be taken into consideration when interpreting experimental results.
未来方向
There are several future directions for research on DPA-714. One area of interest is the development of more selective N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands that can be used to better understand the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in various physiological and pathological processes. Another area of interest is the development of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands as diagnostic and therapeutic agents for neuroinflammatory and neurodegenerative diseases and cancer. Finally, there is a need for more translational research to validate the potential of DPA-714 and other N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ligands in clinical settings.
合成方法
DPA-714 can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 4-phenylpiperazine to form N-(3,4-dichlorophenyl)-4-phenylpiperazine. This intermediate is then reacted with ethyl 2-oxo-2-(phenylamino)acetate to form N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide.
科学研究应用
DPA-714 has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in various physiological and pathological processes. For example, DPA-714 has been used to investigate the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in neuroinflammation and neurodegeneration in preclinical models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the role of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.
属性
产品名称 |
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C24H23Cl2N3O3S |
分子量 |
504.4 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H23Cl2N3O3S/c25-22-12-11-20(17-23(22)26)29(33(31,32)21-9-5-2-6-10-21)18-24(30)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2 |
InChI 键 |
MDISBANDEQKDRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)